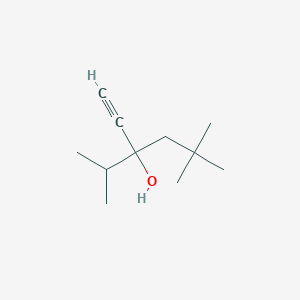

5,5-Dimethyl-3-(propan-2-yl)hex-1-yn-3-ol

Description

Properties

CAS No. |

919516-10-2 |

|---|---|

Molecular Formula |

C11H20O |

Molecular Weight |

168.28 g/mol |

IUPAC Name |

5,5-dimethyl-3-propan-2-ylhex-1-yn-3-ol |

InChI |

InChI=1S/C11H20O/c1-7-11(12,9(2)3)8-10(4,5)6/h1,9,12H,8H2,2-6H3 |

InChI Key |

CZBCNHCAEMOVGN-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C(CC(C)(C)C)(C#C)O |

Origin of Product |

United States |

Preparation Methods

Reaction with Isopropylmagnesium Bromide

A common method involves the reaction of 5,5-dimethyl-1-hexyne with isopropylmagnesium bromide in the presence of a catalyst such as copper(I) iodide. This reaction typically occurs under an inert atmosphere to prevent oxidation.

$$

\text{5,5-dimethyl-1-hexyne} + \text{isopropylmagnesium bromide} \xrightarrow{\text{Cu(I)I}} \text{5,5-Dimethyl-3-(propan-2-yl)hex-1-yn-3-ol}

$$

Alternative Synthesis Routes

Other potential synthesis routes include:

Alkylation of Alcohols: Utilizing alcohols in the presence of strong bases to facilitate alkylation reactions.

Hydroboration-Oxidation: Starting from simpler alkynes or alkenes, hydroboration followed by oxidation can yield the desired alcohol.

Detailed Research Findings

Yield and Purification

The yield of 5,5-Dimethyl-3-(propan-2-yl)hex-1-yn-3-ol can vary based on reaction conditions such as temperature, solvent choice, and concentration of reagents. Typical yields range from 50% to 80%, depending on the efficiency of the alkylation step and subsequent purification processes.

Common purification methods include:

Distillation: Effective for separating compounds based on boiling points.

Chromatography: Used for isolating the product from unreacted materials and by-products.

Characterization Techniques

Characterization of synthesized compounds is crucial for confirming their structure and purity. Techniques employed include:

| Technique | Purpose |

|---|---|

| Nuclear Magnetic Resonance (NMR) | Determines molecular structure and purity |

| Infrared Spectroscopy (IR) | Identifies functional groups |

| Mass Spectrometry (MS) | Confirms molecular weight |

Chemical Reactions Analysis

Types of Reactions

5,5-Dimethyl-3-(propan-2-yl)hex-1-yn-3-ol undergoes various types of chemical reactions, including:

Oxidation: The tertiary alcohol group can be oxidized to form ketones or carboxylic acids.

Reduction: The triple bond can be reduced to a double bond or a single bond using hydrogenation reactions.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

Reduction: Catalysts like palladium on carbon (Pd/C) or Lindlar’s catalyst are employed for hydrogenation.

Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for converting the hydroxyl group to a halide.

Major Products Formed

Oxidation: Ketones or carboxylic acids.

Reduction: Alkenes or alkanes.

Substitution: Alkyl halides or other substituted derivatives.

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Chemistry

5,5-Dimethyl-3-(propan-2-yl)hex-1-yn-3-ol serves as a versatile building block in organic synthesis. It can be utilized to prepare more complex molecules through various chemical reactions such as oxidation, reduction, and substitution. The compound's tertiary alcohol group allows for oxidation to ketones or carboxylic acids, while its triple bond can be reduced to form alkenes or alkanes.

Reaction Mechanisms

The compound undergoes several types of reactions:

- Oxidation : Using reagents like potassium permanganate or chromium trioxide, the alcohol can be converted into ketones or carboxylic acids.

- Reduction : Catalysts such as palladium on carbon facilitate hydrogenation to convert the triple bond into a double bond or single bond.

- Substitution : The hydroxyl group can be replaced with halides using thionyl chloride or phosphorus tribromide.

Biological Applications

Enzyme-Catalyzed Reactions

In biological studies, 5,5-Dimethyl-3-(propan-2-yl)hex-1-yn-3-ol is used to investigate enzyme-catalyzed reactions involving alcohols and alkynes. Its structure allows researchers to explore the mechanisms of enzyme action and substrate specificity.

Industrial Applications

Production of Specialty Chemicals

The compound is utilized in the production of specialty chemicals and materials. Its unique properties make it suitable for creating polymers and other advanced materials that require specific functional characteristics. The industrial synthesis often involves larger-scale processes that may incorporate continuous flow reactors for enhanced efficiency.

Case Study 1: Organic Synthesis

A study demonstrated the use of 5,5-Dimethyl-3-(propan-2-yl)hex-1-yn-3-ol as a precursor for synthesizing biologically active compounds. Researchers successfully converted this compound into various derivatives that exhibited significant biological activity, showcasing its utility in drug development.

Case Study 2: Enzyme Studies

In enzyme kinetics studies, this compound was used to evaluate the activity of specific alcohol dehydrogenases. The results indicated that variations in the substrate structure significantly influenced enzyme activity, providing insights into enzyme mechanism and specificity.

Mechanism of Action

The mechanism of action of 5,5-Dimethyl

Biological Activity

5,5-Dimethyl-3-(propan-2-yl)hex-1-yn-3-ol, also known as 3,5-dimethyl-1-hexyn-3-ol, is an organic compound with a unique structure characterized by a terminal alkyne functional group and a hydroxyl group. This compound has garnered interest in various fields due to its potential biological activities and applications.

The molecular formula of 5,5-Dimethyl-3-(propan-2-yl)hex-1-yn-3-ol is CHO, with a molecular weight of approximately 168.28 g/mol. It appears as a clear to light yellow liquid with a boiling point of around 150–151 °C and a melting point estimated at -39 °C. The compound's structure consists of a hexane backbone with two methyl groups at the 5-position and an isopropyl group at the 3-position, contributing to its distinct physical and chemical properties .

Research indicates that compounds similar to 5,5-Dimethyl-3-(propan-2-yl)hex-1-yn-3-ol may exhibit various biological activities through different mechanisms:

- Inhibition of Enzyme Activity : Some studies have shown that derivatives of similar structures can inhibit key enzymes involved in signaling pathways, such as the HIF-1 signaling pathway. For instance, propargyl derivatives demonstrated significant inhibitory activity with IC values ranging from 0.5 to 4.0 μM .

- Interaction with Biological Targets : The compound's hydroxyl group can participate in hydrogen bonding interactions, potentially enhancing its binding affinity to various biological targets.

Case Studies

Several studies have explored the biological activity of compounds related to 5,5-Dimethyl-3-(propan-2-yl)hex-1-yn-3-ol:

- Inhibition Studies : A study on small-molecule inhibitors found that compounds with similar alkyne structures showed promising inhibitory effects on cancer-related pathways. The best-performing compound in this study had an IC value of 1.3 μM .

- Biological Assays : In vitro assays have been conducted to assess the cytotoxicity and efficacy of related compounds on cancer cell lines. Results indicated that these compounds could reduce cell viability significantly at certain concentrations.

Applications

The unique properties of 5,5-Dimethyl-3-(propan-2-yl)hex-1-yn-3-ol make it valuable in several applications:

Synthetic Routes

The synthesis of 5,5-Dimethyl-3-(propan-2-yl)hex-1-yn-3-ol typically involves alkylation reactions using alkyne precursors. One common method includes the reaction of 5,5-dimethyl-1-hexyne with isopropylmagnesium bromide under inert conditions.

Comparison with Similar Compounds

Structural Analogues and Functional Group Variations

Key structural analogs and their distinguishing features are summarized below:

| Compound Name | Functional Groups/Substituents | Key Differences from Target Compound |

|---|---|---|

| 5,5-Dimethylhex-3-yn-2-ol | Terminal alkyne, secondary alcohol (2-ol) | Hydroxyl position (2 vs. 3), primary alcohol vs. tertiary alcohol |

| 5,5-Dimethylhex-3-en-2-ol | Double bond (C=C), secondary alcohol | Alkyne vs. alkene, hydroxyl position |

| 3-Ethyl-5,5-dimethylhexan-3-ol | Tertiary alcohol, ethyl substituent | Alkyne absence, saturated backbone |

| 5,5-Dimethyl-3-(2-methylprop-1-enyl)cyclohex-2-en-1-one | Cyclohexenone, propenyl group | Cyclic vs. linear structure, ketone vs. alcohol |

Key Observations :

- Hydroxyl Position and Acidity : The tertiary alcohol in the target compound (3-ol) is less acidic than secondary alcohols (e.g., 5,5-dimethylhex-3-yn-2-ol) due to reduced stabilization of the conjugate base .

- Unsaturation Effects: The terminal alkyne (C≡CH) in the target compound enables reactions like Sonogashira coupling, whereas analogs with alkenes (e.g., 5,5-dimethylhex-3-en-2-ol) are more suited for electrophilic additions or Diels-Alder reactions .

Reactivity and Stability

- Alkyne Reactivity : The terminal alkyne in the target compound is highly reactive in click chemistry (e.g., azide-alkyne cycloaddition), unlike saturated analogs (e.g., 3-ethyl-5,5-dimethylhexan-3-ol) .

- Oxidation Stability : The tertiary alcohol resists oxidation better than primary/secondary alcohols (e.g., 5,5-dimethylhex-3-en-2-ol), which could oxidize to ketones or carboxylic acids .

- Thermal Stability: The alkyne’s linear geometry may reduce thermal stability compared to cyclic analogs (e.g., cyclohexenone derivatives), which benefit from ring strain relief .

Physical and Chemical Properties

| Property | Target Compound | 5,5-Dimethylhex-3-yn-2-ol | 3-Ethyl-5,5-dimethylhexan-3-ol |

|---|---|---|---|

| Boiling Point | Estimated 180–190°C* | ~170–180°C* | ~195–205°C* |

| Solubility | Low in water, high in organics | Similar to target compound | Higher hydrophobicity |

| Melting Point | ~–20°C* (liquid at room temp) | ~–10°C* | ~–5°C* |

*Note: Estimated values based on structural analogs; experimental data required for confirmation .

Q & A

Q. What collaborative frameworks integrate synthetic, analytical, and computational data to address gaps in current research?

- Methodological Answer : Adopt the FAIR principles (Findable, Accessible, Interoperable, Reusable) for data management. Use platforms like Zenodo for sharing crystallographic data (CIF files) and GitHub for DFT scripts. Cross-disciplinary teams should align hypotheses with theoretical frameworks (e.g., frontier molecular orbital theory for reactivity studies) .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.